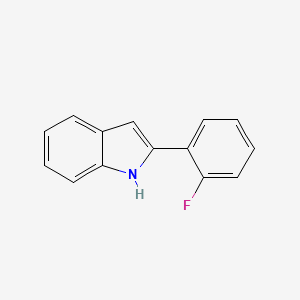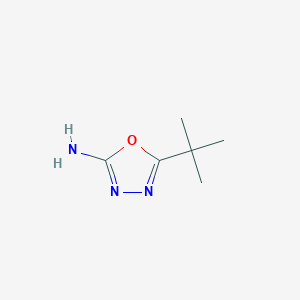
(3-Bromo-2-fluoropropyl)benzene
描述
(3-Bromo-2-fluoropropyl)benzene is a chemical compound that belongs to the family of alkyl-substituted aromatic compounds. It consists of a benzene ring with a bromine atom, a fluorine atom, and a propyl group attached to it. The molecular formula of this compound is C9H10BrF.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoropropyl)benzene typically involves the bromination and fluorination of propylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine atoms are introduced to the benzene ring under controlled conditions . For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3), while fluorination can be carried out using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
化学反应分析
Types of Reactions
(3-Bromo-2-fluoropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is the most common type of reaction for this compound, where the bromine or fluorine atom can be replaced by other substituents.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine or fluorine atoms can yield the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Fluorination: HF or F2
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Various substituted benzene derivatives
Oxidation: Benzoic acid derivatives
Reduction: Hydrocarbon derivatives
科学研究应用
(3-Bromo-2-fluoropropyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: Investigated for potential use in pharmaceutical compounds due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Bromo-2-fluoropropyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final substituted product .
相似化合物的比较
Similar Compounds
- (3-Bromo-2-chloropropyl)benzene
- (3-Bromo-2-iodopropyl)benzene
- (3-Fluoro-2-chloropropyl)benzene
Uniqueness
(3-Bromo-2-fluoropropyl)benzene is unique due to the presence of both bromine and fluorine atoms on the propyl group attached to the benzene ring. This combination of halogens imparts distinct chemical reactivity and properties compared to other similar compounds .
属性
IUPAC Name |
(3-bromo-2-fluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGKDFLUIPDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543567 | |
| Record name | (3-Bromo-2-fluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105198-14-9 | |
| Record name | (3-Bromo-2-fluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


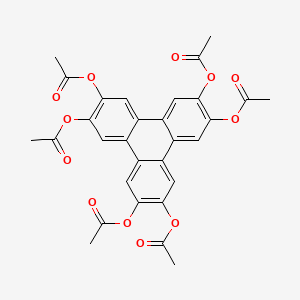
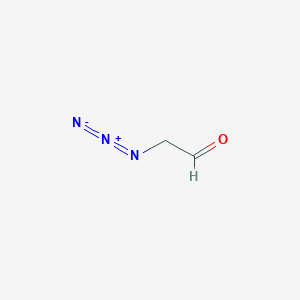
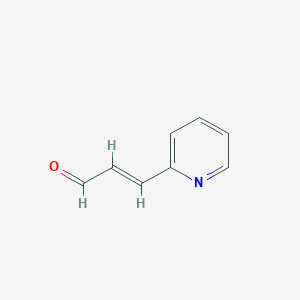
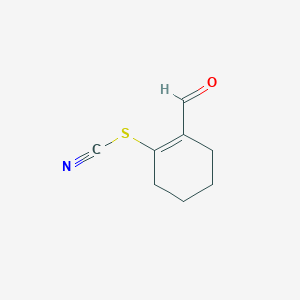
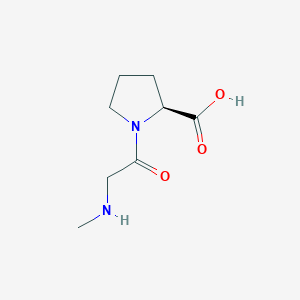
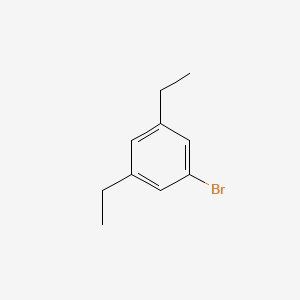
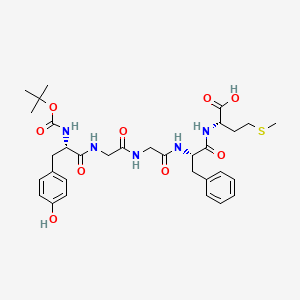
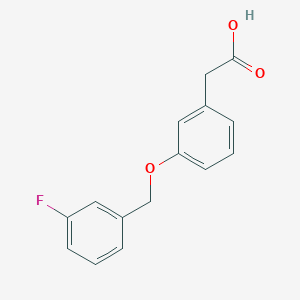
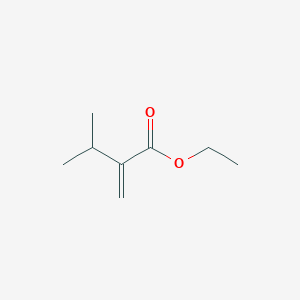
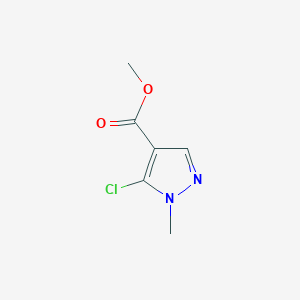
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)

